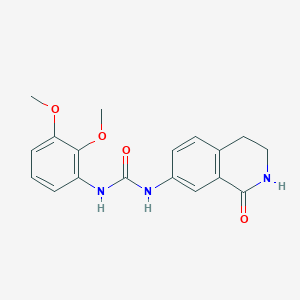
1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a synthetic compound with potential therapeutic applications due to its unique structural features. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C20H23N3O4 with a molecular weight of approximately 369.421 g/mol. Its structure includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study A | HeLa | Apoptosis induction | Caspase activation |
| Study B | MCF-7 | Growth inhibition | Bcl-2 modulation |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be mediated through the inhibition of NF-kB signaling pathways .
Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The compound may enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and function .
The biological activity of this compound is believed to involve several mechanisms:
- GPCR Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and survival.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is likely through the activation of intrinsic pathways involving mitochondrial membrane potential changes and cytochrome c release.
- Antioxidant Activity : The presence of methoxy groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A clinical trial assessing a related tetrahydroisoquinoline derivative showed significant tumor reduction in patients with advanced breast cancer.
- Case Study 2 : Experimental models demonstrated that administration of the compound reduced neuroinflammation in Alzheimer's disease models.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-5-3-4-14(16(15)25-2)21-18(23)20-12-7-6-11-8-9-19-17(22)13(11)10-12/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQUNDGTZJDJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














